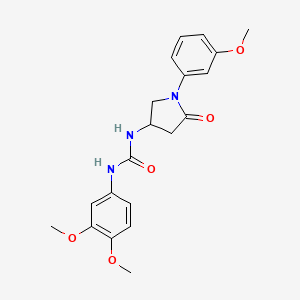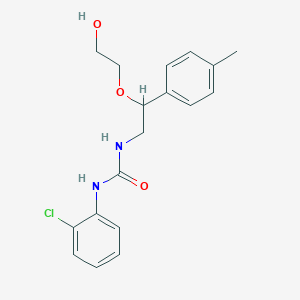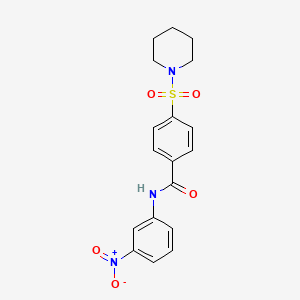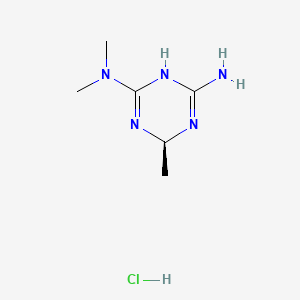
1-(2-chloroethyl)-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloroethyl)-1H-pyrazole-4-carboxylic acid, also known as CEP, is an organic compound that is used in a variety of scientific research applications. CEP is a white, crystalline solid that is soluble in water and has a melting point of 108-111°C. It is a member of the pyrazole family of compounds and is a derivative of ethyl pyrazole-4-carboxylic acid. CEP has a wide range of applications in scientific research, including synthesis, biochemical and physiological effects, and lab experiments.
科学的研究の応用
Synthesis and Biological Applications
1-(2-chloroethyl)-1H-pyrazole-4-carboxylic acid is a significant compound in medicinal chemistry, particularly for its role in the synthesis of biologically active molecules. The compound is derived from pyrazole, a pharmacophore with widespread biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial effects. Its derivatives are extensively used as synthons in organic synthesis, contributing to the development of various heterocyclic compounds with enhanced biological activities.
Knoevenagel Condensation in Anticancer Agents : The Knoevenagel condensation, a method that involves the reaction of carbonyl groups with active methylenes to produce α, β-unsaturated ketones or carboxylic acids, is pivotal in synthesizing pharmacologically relevant molecules. This reaction, when applied to pharmacophoric aldehydes like pyrazole, facilitates the creation of a library of compounds with significant anticancer activity, targeting various cancer-related proteins and DNA (Tokala, Bora, & Shankaraiah, 2022).
Pyrazole Derivatives as Anticancer Agents : Pyrazole derivatives have been found to possess a wide range of biological activities, with significant focus on their anticancer properties. These compounds target various cancer mechanisms, showcasing their versatility in drug development and the potential for creating more effective cancer treatments (Dar & Shamsuzzaman, 2015).
Biological Applications of Pyrazole Carboxylic Acid Derivatives : Pyrazole carboxylic acid and its derivatives stand out due to their antimicrobial, anticancer, anti-inflammatory, and antiviral properties. Their synthesis and biological applications have been extensively reviewed, highlighting their importance in medicinal chemistry and drug discovery (Cetin, 2020).
Antimicrobial and Antitumor Activity
Compounds based on pyrazole and its derivatives have shown remarkable antimicrobial and antitumor activities. These activities are attributed to the structural features of the pyrazole ring and its ability to interact with biological targets, offering pathways for developing new therapeutic agents.
- Antimicrobial and Antitumor Properties : Studies on imidazole derivatives, including those similar in structure to 1-(2-chloroethyl)-1H-pyrazole-4-carboxylic acid, demonstrate significant antimicrobial and antitumor effects. This highlights the potential of these compounds in developing new drugs with diverse biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
特性
IUPAC Name |
1-(2-chloroethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c7-1-2-9-4-5(3-8-9)6(10)11/h3-4H,1-2H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYQTKWTPPRMNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCCl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloroethyl)-1H-pyrazole-4-carboxylic acid | |
CAS RN |
1011404-53-7 |
Source


|
| Record name | 1-(2-chloroethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Benzyl-3,4-bis[(4-chlorophenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B2944537.png)
![1-[(4-Fluorosulfonyloxyphenyl)methyl]-4-(thiophen-2-ylmethyl)piperazine](/img/structure/B2944538.png)

![(3-(1H-tetrazol-1-yl)phenyl)(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)methanone](/img/structure/B2944541.png)

![6-(2-hydroxypropyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2944544.png)
![3-phenoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2944546.png)
![N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2944547.png)
![4-Chloro-N-[1-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2944548.png)
![(R)-1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol](/img/structure/B2944549.png)



